N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with sec-butyl and 2-ethylbutanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of a pyrrole derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The sec-butyl group can be introduced through a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-4-(2-methylbutanoyl)-1H-pyrrole-2-carboxamide
- N-(sec-butyl)-4-(2-ethylhexanoyl)-1H-pyrrole-2-carboxamide
- N-(sec-butyl)-4-(2-propylbutanoyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both sec-butyl and 2-ethylbutanoyl groups provides distinct steric and electronic properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-butan-2-yl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-10(4)17-15(19)13-8-12(9-16-13)14(18)11(6-2)7-3/h8-11,16H,5-7H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWLILAFHQMQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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